![molecular formula C77H146O17P2 B1245299 1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)
1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]), also known as CL(66:1) or CL(16:0/18:1/16:0/16:0), belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]) has been found in human heart tissue, and has also been primarily detected in blood. CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]) can be found anywhere throughout the human cell, such as in inner mitochondrial membrane, intracellular membrane, endoplasmic reticulum, and membrane (predicted from logP). CL(1'-[16:0/18:1(11Z)], 3'-[16:0/18:1(11Z)]) exists in all eukaryotes, ranging from yeast to humans.
1',3'-bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol is a cardiolipin.
Applications De Recherche Scientifique
Langmuir Membranes and Surface Properties
- The bipolar lipid form of similar compounds exhibits unique characteristics in water-air interfaces, forming Langmuir membranes. This demonstrates peculiar surface pressure–surface area isotherms, indicating their potential applications in studying membrane biophysics (Yamauchi et al., 1991).
Stereochemistry and Biosynthesis
- The stereoconfiguration of similar phospholipids is critical for physiological functions. Research shows that the unique stereoconfiguration in macrophage-like cells is not a result of oxidation/reduction mechanisms, suggesting a stereospecific enzymatic process that might be crucial in lipid biosynthesis and function (Thornburg et al., 1991).
Pathogen Lipid Characterization
- Studies on the opportunistic pathogen Corynebacterium amycolatum revealed a unique lipid, acyl-phosphatidylinositol, structurally similar to the queried compound. This discovery underscores the importance of lipid analysis in understanding pathogen biology and potential treatment strategies (Valero-Guillén et al., 2005).
Lipid-Ligand Interactions
- Research utilizing similar lipids in membrane studies shows the importance of lipid structures in understanding interactions with small molecules. This is crucial in drug development and analysis, as lipid-ligand interactions can inform drug efficacy and targeting mechanisms (Huang et al., 2013).
Lipid Membrane Dynamics
- The phase behavior and membrane structure of similar lipids are instrumental in understanding cellular membrane dynamics. This includes differential membrane packing of stereoisomers, which can impact cellular processes and is relevant in the design of membrane-targeting drugs or therapeutic agents (Hayakawa et al., 2006).
Propriétés
Nom du produit |
1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol |
|---|---|
Formule moléculaire |
C77H146O17P2 |
Poids moléculaire |
1405.9 g/mol |
Nom IUPAC |
[(2R)-1-hexadecanoyloxy-3-[[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropan-2-yl] (Z)-octadec-11-enoate |
InChI |
InChI=1S/C77H146O17P2/c1-5-9-13-17-21-25-29-33-35-39-43-47-51-55-59-63-76(81)93-72(67-87-74(79)61-57-53-49-45-41-37-31-27-23-19-15-11-7-3)69-91-95(83,84)89-65-71(78)66-90-96(85,86)92-70-73(68-88-75(80)62-58-54-50-46-42-38-32-28-24-20-16-12-8-4)94-77(82)64-60-56-52-48-44-40-36-34-30-26-22-18-14-10-6-2/h25-26,29-30,71-73,78H,5-24,27-28,31-70H2,1-4H3,(H,83,84)(H,85,86)/b29-25-,30-26-/t72-,73-/m1/s1 |
Clé InChI |
JUCXSYKLUQLDIW-KGVAMPRLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCC)O)OC(=O)CCCCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



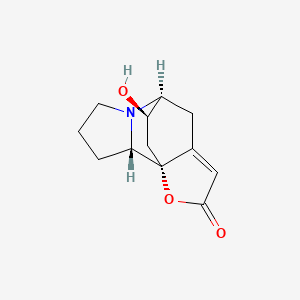
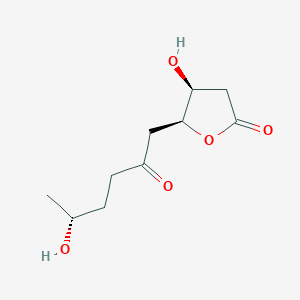



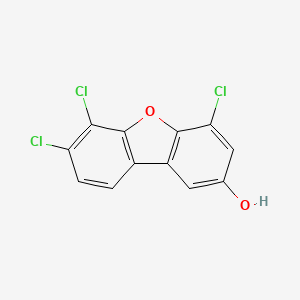
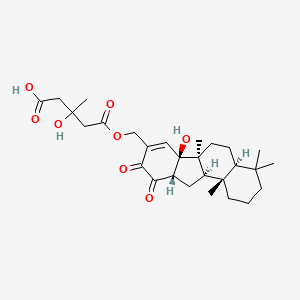
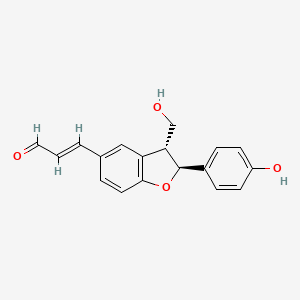

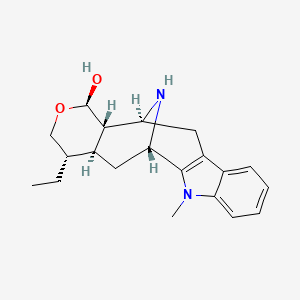
![8-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)octylphosphonic acid](/img/structure/B1245235.png)
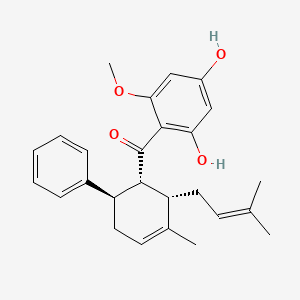
![[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate](/img/structure/B1245237.png)
![3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one](/img/structure/B1245238.png)